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Compound of Interest

Compound Name:
3-(3-Methylphenyl)-3-

oxopropanenitrile

Cat. No.: B1329870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
m-Toluoylacetonitrile, systematically known as 3-(3-methylphenyl)-3-oxopropanenitrile, is a

versatile β-ketonitrile that serves as a pivotal building block in synthetic organic chemistry. Its

unique structural features, comprising a reactive ketone, an activated methylene group, and a

nitrile moiety, render it a valuable precursor for the synthesis of a diverse array of heterocyclic

compounds and other complex organic molecules. This technical guide provides a

comprehensive overview of the reactivity profile of m-toluoylacetonitrile, including its synthesis,

key reactions, and spectroscopic characterization. Detailed experimental protocols and

quantitative data are presented to facilitate its application in research and drug development.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of m-toluoylacetonitrile is

fundamental for its identification and characterization in chemical reactions.
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Property Value Reference

CAS Number 53882-81-8 [1]

Molecular Formula C₁₀H₉NO [1]

Molecular Weight 159.18 g/mol [1]

Appearance
White to pale cream or pale

brown crystalline powder
[2]

Melting Point 68.5-77.5 °C [2]

Spectroscopic Data
The following tables summarize the key spectroscopic data for m-toluoylacetonitrile.

¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

2.42 s 3H -CH₃

4.05 s 2H -CH₂-

7.40 - 7.80 m 4H Aromatic-H

Note: This is a representative spectrum based on closely related structures and general

principles of NMR spectroscopy.

¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment

21.3 -CH₃

30.0 -CH₂-

114.5 -CN

126.0, 128.8, 129.2, 134.5, 135.0, 138.9 Aromatic-C

189.0 C=O

Note: This is a representative spectrum based on closely related structures and general

principles of NMR spectroscopy.

IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~2260 Medium C≡N stretch

~1680 Strong C=O stretch (ketone)

~1600, 1480 Medium-Strong Aromatic C=C stretch

Note: Data is based on typical values for β-ketonitriles and information from the NIST

Chemistry WebBook.[1]

Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

159 High [M]⁺ (Molecular Ion)

119 High [M - CH₂CN]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

65 Medium [C₅H₅]⁺

Note: Fragmentation pattern is predicted based on the structure and general mass

spectrometry principles.

Synthesis of m-Toluoylacetonitrile
The most common and efficient method for the synthesis of m-toluoylacetonitrile is the Claisen

condensation of a m-toluate ester with acetonitrile.

Experimental Protocol: Claisen Condensation
Reaction: Methyl m-toluate + Acetonitrile → m-Toluoylacetonitrile

Reagents and Conditions:

Methyl m-toluate (1.0 equiv)

Acetonitrile (2.0 equiv)

Sodium ethoxide (1.5 equiv)

Anhydrous diethyl ether or THF as solvent

Reaction is typically run at reflux temperature.

Procedure:

A solution of sodium ethoxide in the chosen anhydrous solvent is prepared in a round-bottom

flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere

(e.g., nitrogen or argon).
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A mixture of methyl m-toluate and acetonitrile is added dropwise to the stirred sodium

ethoxide solution at a rate that maintains a gentle reflux.

After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours to

ensure complete reaction.

The reaction mixture is cooled to room temperature and then poured into a mixture of ice

and dilute acid (e.g., 10% sulfuric acid or hydrochloric acid) to neutralize the excess base

and protonate the enolate.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or

another suitable organic solvent.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water

mixture) or by column chromatography on silica gel.

Expected Yield: 60-75%
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Reactants Reagents & Solvent
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Synthesis of m-Toluoylacetonitrile Workflow
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Reactivity Profile
The reactivity of m-toluoylacetonitrile is dominated by the presence of the acidic α-protons of

the methylene group, the electrophilic carbonyl carbon, and the electrophilic carbon of the

nitrile group.

Reactions at the Active Methylene Group
The methylene protons are acidic due to the electron-withdrawing effects of the adjacent

carbonyl and nitrile groups, allowing for the formation of a stabilized enolate anion. This enolate

is a potent nucleophile.

The enolate of m-toluoylacetonitrile can be readily alkylated by reaction with alkyl halides. The

reaction is typically carried out in the presence of a strong base to ensure complete

deprotonation.

Experimental Protocol: Alkylation with Methyl Iodide

Reaction: m-Toluoylacetonitrile + Methyl Iodide → 2-(m-Toluoyl)propanenitrile

Reagents and Conditions:

m-Toluoylacetonitrile (1.0 equiv)

Sodium hydride (1.1 equiv) or Potassium carbonate (2.0 equiv)

Methyl iodide (1.2 equiv)

Anhydrous DMF or acetone as solvent

Room temperature

Procedure:

To a stirred suspension of sodium hydride in anhydrous DMF, a solution of m-

toluoylacetonitrile in DMF is added dropwise at 0 °C under an inert atmosphere.
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The mixture is stirred at room temperature for 30 minutes to ensure complete formation of

the enolate.

Methyl iodide is then added dropwise, and the reaction mixture is stirred at room

temperature for 4-6 hours.

The reaction is quenched by the slow addition of water.

The product is extracted with ethyl acetate, and the combined organic layers are washed

with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure.

The crude product is purified by column chromatography.

Expected Yield: 70-85% (based on similar reactions)

The enolate can also undergo acylation with acyl chlorides or anhydrides to form β-dicarbonyl

compounds.

Experimental Protocol: Acylation with Acetyl Chloride

Reaction: m-Toluoylacetonitrile + Acetyl Chloride → 2-(m-Toluoyl)-3-oxobutannitrile

Reagents and Conditions:

m-toluoylacetonitrile (1.0 equiv)

Sodium hydride (1.1 equiv)

Acetyl chloride (1.1 equiv)

Anhydrous THF or diethyl ether as solvent

0 °C to room temperature

Procedure:

The enolate of m-toluoylacetonitrile is prepared as described in the alkylation protocol.
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The solution of the enolate is cooled to 0 °C, and acetyl chloride is added dropwise.

The reaction mixture is stirred at room temperature for 2-3 hours.

The reaction is quenched with saturated aqueous ammonium chloride solution.

The product is extracted with ethyl acetate, and the organic layer is washed, dried, and

concentrated.

Purification is achieved by column chromatography.

Expected Yield: 65-80% (based on similar reactions)

m-Toluoylacetonitrile

Enolate Anion

Base (e.g., NaH)

Alkylated Product

Alkyl Halide (e.g., CH₃I)

Acylated Product

Acyl Halide (e.g., CH₃COCl)

Click to download full resolution via product page

Reactions at the Active Methylene Group

Cyclization Reactions for Heterocycle Synthesis
m-Toluoylacetonitrile is a valuable precursor for the synthesis of various five- and six-

membered heterocyclic rings.

Reaction with hydrazine derivatives leads to the formation of pyrazoles. The reaction proceeds

via condensation with the carbonyl group followed by cyclization involving the nitrile.
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Experimental Protocol: Synthesis of 5-(m-tolyl)-1H-pyrazol-3-amine

Reaction: m-Toluoylacetonitrile + Hydrazine Hydrate → 5-(m-tolyl)-1H-pyrazol-3-amine

Reagents and Conditions:

m-Toluoylacetonitrile (1.0 equiv)

Hydrazine hydrate (1.2 equiv)

Ethanol as solvent

Catalytic amount of acetic acid

Reflux

Procedure:

A solution of m-toluoylacetonitrile, hydrazine hydrate, and a few drops of glacial acetic acid in

ethanol is refluxed for 4-6 hours.

The reaction mixture is cooled to room temperature, and the solvent is removed under

reduced pressure.

The residue is triturated with water, and the resulting solid is collected by filtration.

The crude product is recrystallized from ethanol to afford the pure pyrazole derivative.

Expected Yield: 80-90%

Condensation with guanidine or amidines yields pyrimidine derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-(m-tolyl)-5-cyanopyrimidine

Reaction: m-Toluoylacetonitrile + Guanidine Hydrochloride → 2-Amino-4-(m-tolyl)-5-

cyanopyrimidine

Reagents and Conditions:
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m-Toluoylacetonitrile (1.0 equiv)

Guanidine hydrochloride (1.5 equiv)

Sodium ethoxide (2.0 equiv)

Ethanol as solvent

Reflux

Procedure:

A solution of sodium ethoxide is prepared in anhydrous ethanol.

Guanidine hydrochloride and m-toluoylacetonitrile are added, and the mixture is refluxed for

6-8 hours.

The reaction mixture is cooled, and the precipitated product is collected by filtration.

The product is washed with cold ethanol and dried. Recrystallization from ethanol may be

performed for further purification.

Expected Yield: 60-70%

The Gewald reaction is a multicomponent reaction that allows for the synthesis of 2-

aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur

in the presence of a base.

Experimental Protocol: Synthesis of 2-Amino-4-(m-tolyl)thiophene-3-carbonitrile

Reaction: m-Toluoylacetonitrile + Elemental Sulfur + Base → 2-Amino-4-(m-tolyl)thiophene-3-

carbonitrile

Reagents and Conditions:

m-Toluoylacetonitrile (1.0 equiv)

Elemental sulfur (1.1 equiv)
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Morpholine or triethylamine (as base and catalyst)

Ethanol or DMF as solvent

50-60 °C

Procedure:

To a stirred solution of m-toluoylacetonitrile and elemental sulfur in ethanol, morpholine is

added dropwise.

The reaction mixture is heated to 50-60 °C and stirred for 2-4 hours.

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by

filtration.

The product is washed with cold ethanol and dried.

Expected Yield: 75-85% (based on similar Gewald reactions)

Pyrazole Synthesis Pyrimidine Synthesis Thiophene Synthesis (Gewald)
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Heterocycle Synthesis from m-Toluoylacetonitrile
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Conclusion
m-Toluoylacetonitrile is a highly valuable and reactive intermediate in organic synthesis. Its

ability to undergo a variety of transformations, including alkylation, acylation, and a range of

cyclization reactions, makes it a key starting material for the construction of diverse and

complex molecular architectures. The detailed protocols and compiled data in this guide are

intended to serve as a practical resource for researchers and professionals in the fields of

chemistry and drug development, enabling the efficient utilization of m-toluoylacetonitrile in

their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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